molecular formula C21H15NO4 B2946779 (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid CAS No. 380574-40-3

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2946779
CAS No.: 380574-40-3
M. Wt: 345.3 g/mol
InChI Key: FQUAQJOMDCUQHG-UHFFFAOYSA-N
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Description

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a cyclopentaquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a cyclopentaquinoline derivative. The key steps include:

    Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Coupling Reaction: The benzodioxole moiety is then coupled with a cyclopentaquinoline derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.

    Final Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization to introduce the carboxylic acid group, typically using reagents like acetic anhydride and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzodioxole moiety or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives with additional ketone or aldehyde groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex molecular structure.

Mechanism of Action

The mechanism of action of (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydroquinoline-4-carboxylic acid
  • (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydroisoquinoline-5-carboxylic acid

Uniqueness

Compared to similar compounds, (3E)-3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has a unique cyclopentaquinoline core, which may confer distinct biological activities and physical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

380574-40-3

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C21H15NO4/c23-21(24)19-14-3-1-2-4-16(14)22-20-13(6-7-15(19)20)9-12-5-8-17-18(10-12)26-11-25-17/h1-5,8-10H,6-7,11H2,(H,23,24)

InChI Key

FQUAQJOMDCUQHG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC5=C(C=C4)OCO5)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC5=C(C=C4)OCO5)C(=O)O

solubility

not available

Origin of Product

United States

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